molecular formula C24H17Cl3N2O3 B2539019 (2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE CAS No. 380477-02-1

(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B2539019
CAS No.: 380477-02-1
M. Wt: 487.76
InChI Key: TZHXEBLQMXGXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes chlorobenzyl, methoxyphenyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol to form 4-[(4-chlorobenzyl)oxy]-3-methoxyphenol. This intermediate is then reacted with 2-cyanoacrylamide in the presence of a base to yield the final product. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorobenzyl and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, (2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O3/c1-31-23-9-16(4-7-22(23)32-14-15-2-5-18(25)6-3-15)8-17(13-28)24(30)29-21-11-19(26)10-20(27)12-21/h2-12H,14H2,1H3,(H,29,30)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHXEBLQMXGXGT-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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